molecular formula C8H4F3NO4 B2977128 6-(trifluoromethyl)pyridine-2,4-dicarboxylicacid CAS No. 1823813-08-6

6-(trifluoromethyl)pyridine-2,4-dicarboxylicacid

Cat. No.: B2977128
CAS No.: 1823813-08-6
M. Wt: 235.118
InChI Key: NFUZPTYUYMCJCW-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with two carboxylic acid groups at the 2 and 4 positions

Chemical Reactions Analysis

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of agrochemicals and pharmaceuticals . In medicine, it is investigated for its potential therapeutic properties, including its role in drug development. Industrial applications include its use in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

6-(Trifluoromethyl)pyridine-2,4-dicarboxylic acid can be compared with other similar compounds, such as 6-(trifluoromethyl)pyridine-2-carboxylic acid and 6-(trifluoromethyl)pyridine-2-carboxaldehyde . These compounds share the trifluoromethyl-pyridine core structure but differ in the functional groups attached to the pyridine ring.

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-3(6(13)14)1-4(12-5)7(15)16/h1-2H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUZPTYUYMCJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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